molecular formula C17H15ClN2O2 B3019152 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-10-5

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B3019152
M. Wt: 314.77
InChI Key: JFOXHAYEZIEUTA-UHFFFAOYSA-N
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Description

The compound "3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a chemically complex molecule that appears to be related to a family of compounds with a core structure involving chlorophenyl and oxadiazole moieties. These compounds have been the subject of various studies due to their potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from chlorobenzoic acid or chlorophenoxyacetic acid precursors. For instance, the synthesis of 3-Chlorophenyl derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates such as ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, and ultimately to 1,3,4-oxadiazol-2-thiol derivatives . Another related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was synthesized via 1,3-dipolar cycloaddition . These synthetic routes typically involve esterification, hydrazide formation, cyclization, and substitution reactions to achieve the desired chlorophenyl oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction . Quantum chemical calculations using Density Functional Theory (DFT) are also employed to predict and compare molecular geometric parameters . These analyses help in understanding the molecular conformation, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl oxadiazole derivatives can be explored through their interactions with various reagents and conditions. For example, the synthesis of N-substituted oxadiazole derivatives involves reactions with electrophiles such as N-substituted-2-bromoacetamides . The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps obtained from quantum chemical calculations can provide insights into the sites of chemical reactivity and potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant, antimicrobial, and anticancer activities, are of significant interest. Antioxidant activity can be determined using methods like DPPH radical scavenging, reducing power, and metal chelating assays . Antimicrobial activity is evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms . Anticancer activity is assessed through in vitro screening against different cancer cell lines, with some compounds showing potent cytotoxicity . Additionally, the toxicity of these compounds towards brine shrimp (Artemia salina) is evaluated as a preliminary indicator of general toxicity .

properties

IUPAC Name

10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXHAYEZIEUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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